molecular formula C12H14FNO4 B6158360 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid CAS No. 1326229-56-4

4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid

Cat. No.: B6158360
CAS No.: 1326229-56-4
M. Wt: 255.2
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Description

4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Deprotection: The major product is the free amine derivative of the benzoic acid.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action for 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the fluorine atom, which confer distinct reactivity and stability properties. This combination makes it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

CAS No.

1326229-56-4

Molecular Formula

C12H14FNO4

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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